molecular formula C9H7Cl B3045390 1-(Chloromethyl)-4-ethynylbenzene CAS No. 10601-98-6

1-(Chloromethyl)-4-ethynylbenzene

Cat. No. B3045390
CAS RN: 10601-98-6
M. Wt: 150.6 g/mol
InChI Key: MBIGNFNSALGEMI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-ethynylbenzene is a chemical compound that belongs to the class of organochlorides . It contains a chloromethyl group, which is a functional group that has the chemical formula -CH2-Cl . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing one hydrogen atom by a chlorine atom .

Scientific Research Applications

Hyper Cross-Linked Polymers (HCPs)

Introduction: Hyper Cross-Linked Polymers (HCPs) belong to a class of porous materials that have gained significant attention in recent years. These materials exhibit exceptional properties due to their high surface area, good porosity, low density, and efficient adsorption capabilities. HCPs are synthesized through various methods, including Friedel-Craft reactions, post-crosslinking of polymer precursors, direct single-step poly-condensation reactions, and crosslinking by external crosslinkers .

Applications:

Novel Features and Future Prospects

Morphology: HCPs exhibit intricate pore structures, including slit-shaped, cylindrical, and interconnected pores. Their crystallinity varies, impacting their performance.

Environmental Impact: HCPs’ eco-friendly synthesis, reusability, and stability position them as sustainable materials for addressing environmental challenges.

Safety and Hazards

The safety data sheet for a similar compound, 1-(Chloromethyl)naphthalene, indicates that it causes severe skin burns and eye damage, and is toxic if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

This compound is a derivative of benzene, which is known to interact with various biological targets . .

Mode of Action

The mode of action of 1-(Chloromethyl)-4-ethynylbenzene is not well-understood due to the lack of research on this specific compound. As a derivative of benzene, it may share some of benzene’s reactivity. For instance, benzyl chloride, a compound structurally similar to 1-(Chloromethyl)-4-ethynylbenzene, reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . .

Biochemical Pathways

The biochemical pathways affected by 1-(Chloromethyl)-4-ethynylbenzene are currently unknown. The compound’s structure suggests potential involvement in pathways related to benzene and its derivatives . .

Result of Action

Given its structural similarity to benzene and benzyl chloride, it may share some of their properties . .

properties

IUPAC Name

1-(chloromethyl)-4-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIGNFNSALGEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604292
Record name 1-(Chloromethyl)-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-4-ethynylbenzene

CAS RN

10601-98-6
Record name 1-(Chloromethyl)-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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